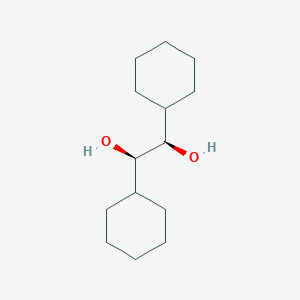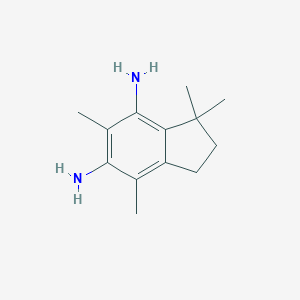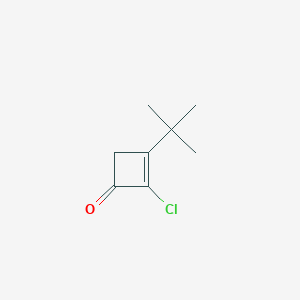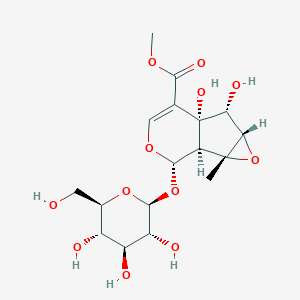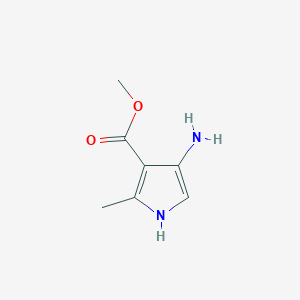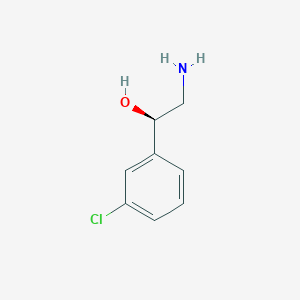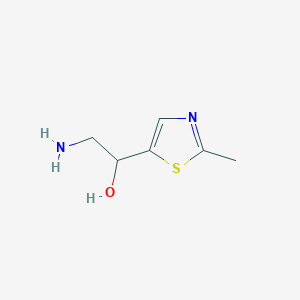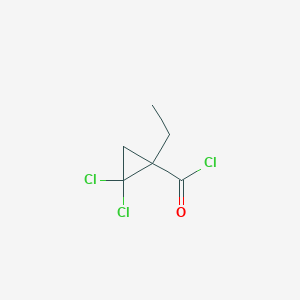
2,2-Dichloro-1-ethylcyclopropane-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloro-1-ethylcyclopropane-1-carbonyl chloride (DEEC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DEEC is a colorless liquid that is used as a reagent in organic synthesis.
Mecanismo De Acción
2,2-Dichloro-1-ethylcyclopropane-1-carbonyl chloride acts as a carbonylating agent in organic synthesis. It reacts with various nucleophiles such as amines, alcohols, and thiols to form carbamates, esters, and thioesters, respectively. The reaction takes place in the presence of a catalyst such as triethylamine or pyridine.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2,2-Dichloro-1-ethylcyclopropane-1-carbonyl chloride. However, it has been reported that 2,2-Dichloro-1-ethylcyclopropane-1-carbonyl chloride can cause skin irritation and respiratory tract irritation upon exposure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2-Dichloro-1-ethylcyclopropane-1-carbonyl chloride is a versatile reagent that can be used in various organic synthesis reactions. It is relatively easy to handle and store. However, 2,2-Dichloro-1-ethylcyclopropane-1-carbonyl chloride is a highly reactive compound and requires careful handling. It is also toxic and can cause skin and respiratory tract irritation upon exposure.
Direcciones Futuras
There are several future directions for 2,2-Dichloro-1-ethylcyclopropane-1-carbonyl chloride research. One area of interest is the development of new synthetic methods using 2,2-Dichloro-1-ethylcyclopropane-1-carbonyl chloride as a reagent. 2,2-Dichloro-1-ethylcyclopropane-1-carbonyl chloride can also be used as a starting material for the synthesis of new compounds with potential applications in various fields such as medicine and agriculture. Additionally, more research is needed to understand the biochemical and physiological effects of 2,2-Dichloro-1-ethylcyclopropane-1-carbonyl chloride and to develop safer handling procedures for this compound.
In conclusion, 2,2-Dichloro-1-ethylcyclopropane-1-carbonyl chloride is a versatile reagent that has gained significant attention in scientific research due to its potential applications in various fields. It can be synthesized using a simple method and has been used in the synthesis of various compounds. However, 2,2-Dichloro-1-ethylcyclopropane-1-carbonyl chloride is a highly reactive and toxic compound that requires careful handling. Further research is needed to explore the potential applications of 2,2-Dichloro-1-ethylcyclopropane-1-carbonyl chloride and to develop safer handling procedures for this compound.
Métodos De Síntesis
2,2-Dichloro-1-ethylcyclopropane-1-carbonyl chloride can be synthesized by reacting 1,1-Dichloro-1-ethylethene with cyclopropanecarbonyl chloride in the presence of a catalyst such as aluminum chloride. The reaction yields 2,2-Dichloro-1-ethylcyclopropane-1-carbonyl chloride as a colorless liquid with a boiling point of 92-94°C.
Aplicaciones Científicas De Investigación
2,2-Dichloro-1-ethylcyclopropane-1-carbonyl chloride has been widely used in scientific research as a reagent for organic synthesis. It has been used in the synthesis of various compounds such as amino acids, peptides, and steroids. 2,2-Dichloro-1-ethylcyclopropane-1-carbonyl chloride is also used as a reagent for the preparation of chiral compounds.
Propiedades
Número CAS |
113941-77-8 |
|---|---|
Nombre del producto |
2,2-Dichloro-1-ethylcyclopropane-1-carbonyl chloride |
Fórmula molecular |
C6H7Cl3O |
Peso molecular |
201.5 g/mol |
Nombre IUPAC |
2,2-dichloro-1-ethylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C6H7Cl3O/c1-2-5(4(7)10)3-6(5,8)9/h2-3H2,1H3 |
Clave InChI |
NSINGSLSVZPNKM-UHFFFAOYSA-N |
SMILES |
CCC1(CC1(Cl)Cl)C(=O)Cl |
SMILES canónico |
CCC1(CC1(Cl)Cl)C(=O)Cl |
Sinónimos |
Cyclopropanecarbonyl chloride, 2,2-dichloro-1-ethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



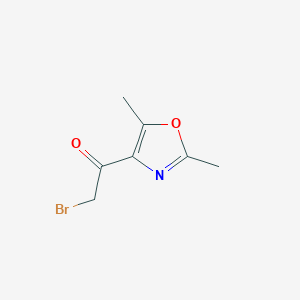
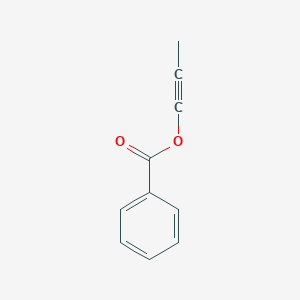
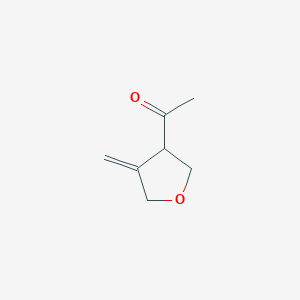
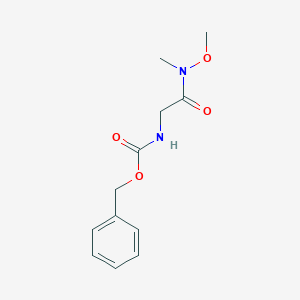
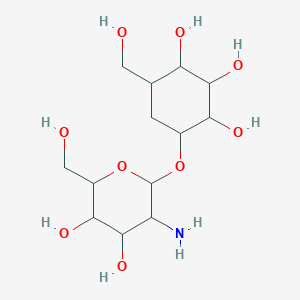
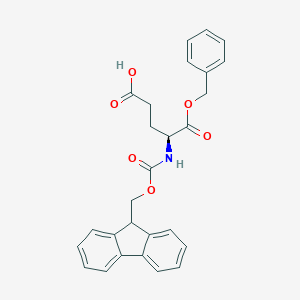
![3-fluoro-N'-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]benzohydrazide](/img/structure/B37884.png)
